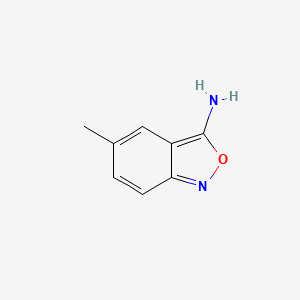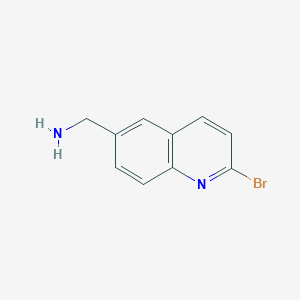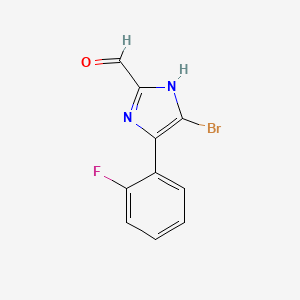
Methyl 2-chloro-4-formyl-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzoic acid and features a chloro, formyl, and hydroxy group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxybenzoate followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a formylating agent like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Methyl 2-chloro-4-carboxy-3-hydroxybenzoate.
Reduction: Methyl 2-chloro-4-hydroxymethyl-3-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-chloro-4-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-4-formyl-3-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate: Similar structure but lacks the chloro group.
Methyl 6-chloro-2-formyl-3-hydroxybenzoate: Similar structure but with the chloro and formyl groups in different positions.
Uniqueness
Methyl 2-chloro-4-formyl-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7ClO4 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
methyl 2-chloro-4-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-3-2-5(4-11)8(12)7(6)10/h2-4,12H,1H3 |
Clé InChI |
WISIHURCLBKIDW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)C=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)




![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)


![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)

